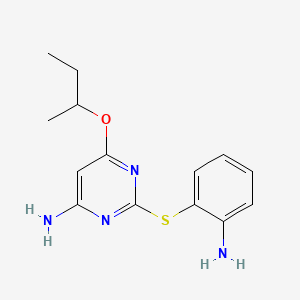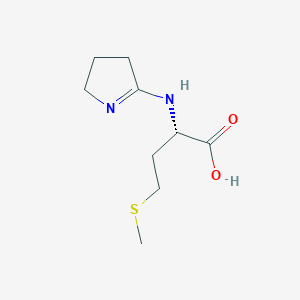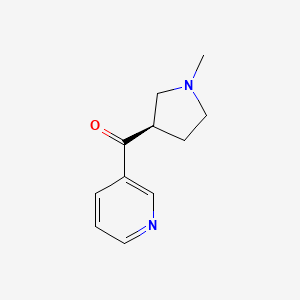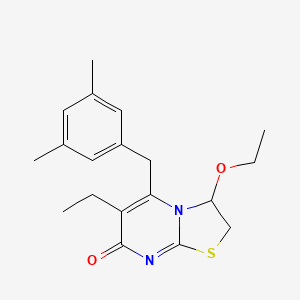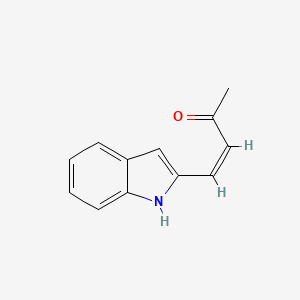
(Z)-4-(1H-Indol-2-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(1H-Indol-2-yl)but-3-en-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound features an indole ring system attached to a butenone moiety, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(1H-Indol-2-yl)but-3-en-2-one can be achieved through various synthetic routes. One common method involves the condensation of indole-2-carboxaldehyde with a suitable enone precursor under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-(1H-Indol-2-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
(Z)-4-(1H-Indol-2-yl)but-3-en-2-one is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology
In biological research, indole derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. This compound may be investigated for similar activities.
Medicine
The compound may have potential therapeutic applications due to its structural similarity to other bioactive indole derivatives. It could be explored for use in drug development.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (Z)-4-(1H-Indol-2-yl)but-3-en-2-one would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
(Z)-4-(1H-Indol-2-yl)but-3-en-2-one is unique due to its specific structure, which combines an indole ring with a butenone moiety. This combination may confer distinct chemical and biological properties compared to other indole derivatives.
Eigenschaften
Molekularformel |
C12H11NO |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
(Z)-4-(1H-indol-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C12H11NO/c1-9(14)6-7-11-8-10-4-2-3-5-12(10)13-11/h2-8,13H,1H3/b7-6- |
InChI-Schlüssel |
KOKGNUYOCCXQRV-SREVYHEPSA-N |
Isomerische SMILES |
CC(=O)/C=C\C1=CC2=CC=CC=C2N1 |
Kanonische SMILES |
CC(=O)C=CC1=CC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)

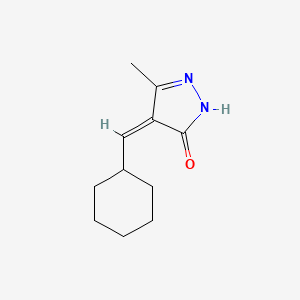
![N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide](/img/structure/B12908735.png)
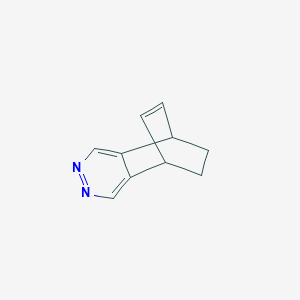
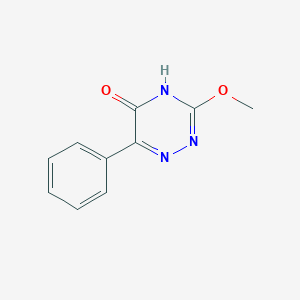
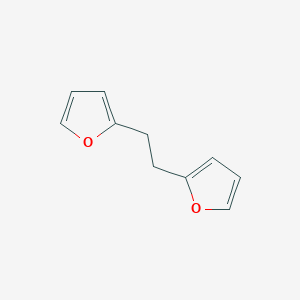

![2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B12908755.png)
